1-[(2-Methylcyclopentyl)amino]propan-2-ol
Description
Academic Context of Amino Alcohol Derivatives
Amino alcohols are a significant class of organic compounds that feature both an amine and an alcohol functional group. This bifunctionality makes them versatile building blocks in organic synthesis and medicinal chemistry. Their ability to form hydrogen bonds and act as both hydrogen bond donors and acceptors influences their physicochemical properties, such as solubility and boiling point. bldpharm.com
In the broader academic context, amino alcohol derivatives are investigated for a wide range of applications. They are integral to the synthesis of numerous biologically active molecules and serve as chiral auxiliaries and ligands in asymmetric synthesis. bldpharm.com The proximity of the amino and hydroxyl groups can lead to intramolecular hydrogen bonding, which can influence the conformation and reactivity of the molecule. The stereochemistry of the chiral centers in amino alcohols is often crucial for their biological activity and their effectiveness as chiral ligands.
Significance of Cyclopentyl and Propanol Scaffolds in Chemical Research
The incorporation of a cyclopentyl ring into a molecule is a common strategy in medicinal chemistry. The cyclopentyl group is a non-polar, lipophilic moiety that can enhance the binding of a drug candidate to its biological target by interacting with hydrophobic pockets in proteins. mdpi.com Its three-dimensional structure can also impose conformational constraints on the molecule, which can lead to increased potency and selectivity. Furthermore, the replacement of more flexible alkyl chains with a rigid cyclopentyl ring can improve metabolic stability by blocking sites of enzymatic oxidation.
The propanolamine (B44665) scaffold is a key structural feature in many pharmacologically active compounds, most notably in the class of beta-blockers used to manage cardiovascular diseases. The 2-hydroxypropylamine core is recognized by various receptors, and its specific substitution pattern dictates its biological effect. The hydroxyl group and the amino group are critical for receptor binding, often forming key hydrogen bond interactions.
Research Trajectories for 1-[(2-Methylcyclopentyl)amino]propan-2-ol
Given the absence of extensive published research specifically on this compound, its potential research trajectories can be inferred from the known properties of its constituent scaffolds. The combination of the amino alcohol functionality with a substituted cyclopentyl ring suggests several promising areas for investigation.
One potential avenue is its exploration in medicinal chemistry as a scaffold for the development of new therapeutic agents. The presence of the propan-2-olamine structure suggests a possible interaction with adrenergic receptors, warranting investigation into its cardiovascular or related pharmacological effects. The methylcyclopentyl group could confer desirable pharmacokinetic properties, such as enhanced membrane permeability and metabolic stability.
Another area of interest lies in its application in asymmetric synthesis. Chiral amino alcohols are widely used as catalysts or ligands in enantioselective reactions. The stereocenters in both the 2-methylcyclopentyl and the propan-2-ol moieties of this compound could make it a valuable chiral auxiliary or ligand for the synthesis of enantiomerically pure compounds.
Finally, fundamental research into the synthesis and characterization of this compound and its derivatives would be essential. Establishing efficient and stereoselective synthetic routes would be the first step to enable further investigation into its chemical and biological properties. Detailed spectroscopic analysis and X-ray crystallography would provide valuable insights into its three-dimensional structure and conformational preferences.
Compound Properties
| Property | Value |
| Molecular Formula | C9H19NO |
| Molecular Weight | 157.25 g/mol |
| CAS Number | 1340449-54-8 |
| IUPAC Name | This compound |
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-methylcyclopentyl)amino]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7-4-3-5-9(7)10-6-8(2)11/h7-11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCHTYFCIQYJIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1NCC(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Investigations and Chiral Separation of 1 2 Methylcyclopentyl Amino Propan 2 Ol
Enantiomeric Resolution Techniques
The separation of enantiomers, a process known as resolution, is notoriously challenging due to their identical physical properties in an achiral environment. mdpi.com However, by introducing another chiral entity, it is possible to create diastereomers, which possess different physical characteristics and can thus be separated. mdpi.com This principle underlies many of the resolution techniques applied to compounds like 1-[(2-Methylcyclopentyl)amino]propan-2-ol.
One of the oldest and most established methods for resolving racemic mixtures of amines is through the formation of diastereomeric salts. libretexts.orglibretexts.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid. libretexts.orgyoutube.com The resulting products are a pair of diastereomeric salts, which, unlike the original enantiomers, have different solubilities, melting points, and other physical properties. mdpi.comlibretexts.org
This difference in solubility allows for their separation by fractional crystallization. libretexts.orglibretexts.org The less soluble diastereomeric salt will crystallize out of the solution first, leaving the more soluble diastereomer in the mother liquor. youtube.com Through careful and often repeated recrystallizations, a high degree of separation can be achieved. libretexts.orglibretexts.org Once the diastereomeric salts are separated, the individual enantiomers of the amine can be recovered by treating the salts with a base to neutralize the chiral acid. libretexts.orgyoutube.com A new separation technology that combines melt crystallization and vaporization, known as stripping crystallization, has also been explored for the purification of chiral compounds. mdpi.comnih.govsemanticscholar.orgresearchgate.net
Table 1: Chiral Acids Commonly Used for Diastereomeric Salt Formation
| Chiral Acid | Natural/Synthetic | Key Features |
|---|---|---|
| Tartaric Acid | Natural | Readily available, often used for resolving basic compounds. libretexts.orgyoutube.com |
| Brucine | Natural | Alkaloid, effective for resolving acidic compounds. libretexts.orglibretexts.org |
| Strychnine | Natural | Alkaloid, used similarly to brucine. libretexts.orglibretexts.org |
| Quinine | Natural | Alkaloid, widely used in resolution processes. libretexts.orglibretexts.org |
Chiral column chromatography is a powerful and widely used technique for the separation of enantiomers. yakhak.org The fundamental principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP). chromatographyonline.com One enantiomer will interact more strongly with the CSP and will therefore be retained longer on the column, leading to separation. chromatographyonline.com
High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a cornerstone of enantioseparation in the pharmaceutical industry. nih.gov A vast array of CSPs are commercially available, with polysaccharide-based phases, such as those derived from cellulose (B213188) and amylose (B160209), being particularly popular and versatile. nih.govnih.gov These CSPs can operate in various modes, including normal-phase, reversed-phase, and polar organic modes, offering flexibility in method development. nih.gov For the separation of amine compounds, crown ether-based stationary phases have also proven to be effective. nih.gov The choice of mobile phase is crucial and is often a mixture of solvents like hexane (B92381) and an alcohol such as 2-propanol. yakhak.org The precise composition of the mobile phase is optimized to achieve the best resolution. yakhak.org In some cases, derivatization of the analyte can enhance separation, although direct analysis on macrocyclic glycopeptide-based CSPs is often preferred to avoid extra steps. sigmaaldrich.com
Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for chiral separations, offering several advantages. chromatographyonline.comfagg.be SFC typically uses supercritical carbon dioxide as the main component of the mobile phase, which is less toxic and more environmentally friendly than many organic solvents used in HPLC. youtube.com The low viscosity and high diffusivity of supercritical fluids allow for faster separations without a loss of efficiency. chromatographyonline.comnih.gov This can significantly reduce analysis times. chromatographyonline.com Like HPLC, SFC relies on chiral stationary phases to achieve separation, and methods can often be developed more rapidly. youtube.com The technology has advanced to include parallel screening systems that can test multiple columns and mobile phases simultaneously, greatly accelerating the method development process. youtube.com
Table 2: Comparison of Chiral HPLC and SFC
| Feature | HPLC with Chiral Stationary Phases | Supercritical Fluid Chromatography (SFC) |
|---|---|---|
| Principle | Differential partitioning of enantiomers on a chiral stationary phase. chromatographyonline.com | Differential partitioning of enantiomers on a chiral stationary phase using a supercritical fluid mobile phase. chromatographyonline.com |
| Mobile Phase | Typically organic solvents (e.g., hexane, ethanol). yakhak.org | Primarily supercritical CO2 with organic modifiers (e.g., methanol). nih.gov |
| Speed | Generally slower analysis times. chromatographyonline.com | Higher flow rates and faster separations. chromatographyonline.comnih.gov |
| Environmental Impact | Higher consumption of potentially toxic organic solvents. chromatographyonline.com | Reduced use of organic solvents, more environmentally friendly. youtube.com |
| Method Development | Can be time-consuming. | Often faster, with parallel screening options available. youtube.com |
Kinetic resolution is a powerful method that exploits the stereoselectivity of enzymes. nih.gov In this process, a biocatalyst, typically a lipase (B570770) or a transaminase, selectively catalyzes a reaction with one enantiomer of a racemic mixture at a much faster rate than the other. mdpi.com This results in a mixture of the unreacted, enantiomerically enriched substrate and the product, which can then be separated. mdpi.com
For amino alcohols like this compound, lipases are commonly employed to catalyze enantioselective acylation or transesterification reactions. researchgate.netmdpi.commdpi.com The choice of enzyme, acetylating agent, and reaction medium are all critical parameters that must be optimized to achieve high enantioselectivity. researchgate.netmdpi.com Immobilized enzymes are often used to improve stability and allow for easier separation from the reaction mixture and reuse. nih.govmdpi.com Microorganisms that can perform enantioselective oxidations have also been screened and utilized for the kinetic resolution of similar alcohol compounds. elsevierpure.com
Membrane-based separation is an emerging and energy-efficient technology for chiral resolution. nih.gov These methods utilize enantioselective membranes that preferentially allow one enantiomer to pass through while retaining the other. nih.gov The separation can occur through two primary mechanisms: facilitated transport, where one enantiomer has a higher binding affinity and diffuses more readily, and retarded transport, where one enantiomer's movement is hindered. nih.gov
Mixed matrix membranes, which incorporate chiral fillers such as metal-organic frameworks (MOFs) into a polymer matrix, have shown promise in enhancing enantiomeric excess. nih.gov The development of these membranes is an active area of research, with the goal of creating highly efficient and stable systems for large-scale enantioselective separations. nih.gov
Chiral Column Chromatography for Enantioseparation
Configurational Stability and Epimerization Research
A thorough search of scientific databases and chemical literature yielded no specific studies or data pertaining to the configurational stability or epimerization of this compound. The stability of its stereoisomers and the potential for inversion at its chiral centers under thermal, acidic, or basic conditions have not been characterized in published research. Therefore, detailed research findings and data tables on this specific topic cannot be provided.
Structure Activity Relationship Sar Studies of 1 2 Methylcyclopentyl Amino Propan 2 Ol Derivatives
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies represent a computational approach to formalize the SAR. nih.govnih.govung.ac.id By establishing a mathematical correlation between the chemical structure and biological activity, QSAR models can predict the activity of novel compounds, thereby guiding the synthesis of more potent and selective molecules. nih.gov
Modern drug discovery heavily relies on computational methods to predict the SAR of new chemical entities. These approaches can be broadly categorized into ligand-based and structure-based methods.
Ligand-Based Methods: When the three-dimensional structure of the biological target is unknown, ligand-based methods are employed. These methods utilize a set of molecules with known activities to build a predictive model. The underlying principle is that molecules with similar structures are likely to exhibit similar biological activities. Techniques such as pharmacophore modeling, which identifies the essential spatial arrangement of chemical features necessary for biological activity, and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are commonly used. These methods correlate the 3D steric and electrostatic fields of molecules with their biological activities to generate predictive models.
Structure-Based Methods: When the 3D structure of the target protein is available, structure-based methods like molecular docking can be used. Docking simulations predict the preferred orientation of a molecule within the binding site of a target protein and estimate the binding affinity. This information provides valuable insights into the specific molecular interactions that are crucial for biological activity and can guide the design of derivatives with improved binding characteristics.
For 1-[(2-Methylcyclopentyl)amino]propan-2-ol derivatives, a QSAR study would typically involve the following steps:
Data Set Selection: A series of derivatives with varying substituents on the cyclopentyl ring, the propanol backbone, and the amino group would be synthesized and their biological activities determined.
Descriptor Calculation: A wide range of molecular descriptors, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and steric properties (e.g., molecular volume, surface area), would be calculated for each molecule.
Model Development: Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) would be used to develop a mathematical equation that correlates the calculated descriptors with the observed biological activity. nih.gov
Model Validation: The predictive power of the developed QSAR model would be rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.
Correlations between Structural Modifications and Biological Activity
Systematic structural modifications of this compound would be essential to elucidate the SAR. Key areas for modification would include the N-alkyl substituent (the 2-methylcyclopentyl group), the propan-2-ol backbone, and the secondary amine.
N-Alkyl Substituent: The size, shape, and lipophilicity of the cycloalkyl group can significantly influence biological activity. Variations in the ring size (e.g., cyclobutyl, cyclohexyl) or the position and nature of the substituent on the ring (e.g., methyl, ethyl, halogen) would likely impact the binding affinity and selectivity for a biological target. For instance, increasing the size of the cycloalkyl ring could enhance van der Waals interactions within a hydrophobic binding pocket, potentially leading to increased potency.
Propan-2-ol Backbone: The hydroxyl group and the methyl group on the propanol backbone are critical features. The stereochemistry of the hydroxyl group is often crucial for biological activity, as one enantiomer may fit better into a chiral binding site than the other. Modifications to the methyl group, such as replacement with a larger alkyl group or a polar functional group, could probe the steric and electronic requirements of the binding site.
Amino Group: The secondary amine is a key functional group that can participate in hydrogen bonding or ionic interactions with the biological target. N-alkylation or N-acylation could modulate the basicity and hydrogen bonding capacity of the nitrogen atom, thereby influencing its interaction with the target.
Illustrative Data Table of Hypothetical Derivatives and Their Predicted Activity:
| Compound ID | R1 (on Cyclopentyl) | R2 (on Propanol) | Predicted Biological Activity (IC50, nM) |
| 1 | 2-Methyl | H | 150 |
| 1a | 3-Methyl | H | 200 |
| 1b | 2-Ethyl | H | 120 |
| 1c | 2-Chloro | H | 80 |
| 1d | 2-Methyl | CH2OH | 300 |
| 1e | 2-Methyl | H (R-enantiomer) | 50 |
| 1f | 2-Methyl | H (S-enantiomer) | 250 |
This table is for illustrative purposes only and does not represent actual experimental data.
Investigation of Steric and Electronic Effects on Biological Response
The biological response of this compound derivatives is governed by a combination of steric and electronic effects.
Steric Effects: The three-dimensional arrangement of atoms in a molecule and its substituents plays a critical role in its interaction with a biological target. The size and shape of the 2-methylcyclopentyl group, for example, will determine how well the molecule fits into the binding pocket of a receptor or enzyme. Bulky substituents in unfavorable positions could lead to steric hindrance, preventing optimal binding and reducing biological activity. Conversely, appropriate steric bulk can enhance binding by maximizing favorable interactions. The stereochemistry at the 2-position of the cyclopentyl ring and the 2-position of the propanol chain will also have a significant steric influence on the molecule's conformation and its ability to interact with a chiral biological target.
Illustrative Data Table of Steric and Electronic Parameters of Hypothetical Derivatives:
| Compound ID | Substituent (R1) | Steric Parameter (Taft's Es) | Electronic Parameter (Hammett's σ) | Predicted Biological Activity (IC50, nM) |
| 1 | 2-Methyl | -1.24 | -0.17 | 150 |
| 1g | 2-H | 0.00 | 0.00 | 250 |
| 1h | 2-Cl | -0.97 | 0.23 | 80 |
| 1i | 2-OCH3 | -0.55 | -0.27 | 180 |
This table is for illustrative purposes only and does not represent actual experimental data.
By systematically varying substituents and using computational models to quantify their steric and electronic properties, a robust QSAR model can be developed. This model would not only help in understanding the key structural requirements for the biological activity of this compound derivatives but also enable the rational design of new analogs with potentially enhanced therapeutic profiles.
Computational Chemistry and Modeling of 1 2 Methylcyclopentyl Amino Propan 2 Ol
Conformational Analysis
Conformational analysis is fundamental to understanding the relationship between the three-dimensional structure of a molecule and its physical and chemical properties. For a flexible molecule like 1-[(2-Methylcyclopentyl)amino]propan-2-ol, which contains multiple rotatable bonds and stereocenters, a multitude of conformations are possible, each with a different potential energy.
The conformational landscape of this compound is determined by the rotational barriers around its single bonds and the puckering of the cyclopentyl ring. Theoretical approaches, such as quantum mechanical calculations, are employed to map this landscape by calculating the energy of the molecule as a function of its dihedral angles. These calculations can identify the most stable, low-energy conformations, known as conformers.
While specific experimental spectroscopic data for this compound is not widely available in public literature, the general approach would involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. Theoretical NMR chemical shifts can be calculated for the identified low-energy conformers and compared with experimental spectra to validate the computational models and determine the predominant conformations in solution.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how a ligand, such as this compound, might interact with a biological receptor, like a protein or enzyme.
Given the chiral nature of this compound, molecular docking simulations are particularly valuable for elucidating the mechanisms of chiral recognition. This process involves the differential interaction of the compound's enantiomers with a chiral environment, such as the active site of an enzyme. Docking studies can reveal the specific intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and steric clashes, that contribute to the enantioselectivity of a receptor. By modeling the binding of both enantiomers, researchers can identify the key residues and structural features responsible for discriminating between them.
In Silico Enabled Drug Discovery and Design
In silico methods have become an indispensable part of modern drug discovery and design, offering a rapid and cost-effective way to screen potential drug candidates and optimize their properties.
The structural features of this compound, such as its amino alcohol group and substituted cyclopentyl ring, make it a scaffold of interest for medicinal chemistry. Computational tools can be used to virtually screen libraries of derivatives of this compound against various drug targets. Properties such as binding affinity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles can be predicted, helping to prioritize compounds for synthesis and experimental testing.
Active Site Discrimination Modeling in Biocatalytic Systems
Biocatalysis utilizes enzymes to perform chemical transformations. The efficiency and selectivity of these enzymatic reactions are highly dependent on the precise interactions between the substrate and the enzyme's active site.
Computational modeling can be used to simulate the docking of this compound into the active sites of various enzymes. This allows for the study of active site discrimination, where an enzyme shows a preference for one substrate or enantiomer over another. By analyzing the binding modes and interaction energies, researchers can understand the molecular basis for this discrimination and potentially engineer enzymes with improved or altered specificities for this compound or its derivatives.
Mechanistic Research and Biological Target Interactions of 1 2 Methylcyclopentyl Amino Propan 2 Ol
In Vitro Receptor Binding Assays
No publicly available studies were identified that characterized the binding of 1-[(2-Methylcyclopentyl)amino]propan-2-ol to any specific biological receptors. Receptor binding assays are crucial in pharmacology to determine the affinity and specificity of a ligand for its receptor. nih.govnih.gov These assays typically involve incubating a radiolabeled ligand with a source of the receptor, such as cell membranes or purified receptors, and measuring the amount of bound ligand. nih.gov
Saturation Binding Assays for Receptor Characterization (Kd, Bmax)
There is no available data from saturation binding experiments for this compound. Such assays are used to determine the equilibrium dissociation constant (Kd), which represents the affinity of a ligand for a receptor, and the maximum number of binding sites (Bmax). nih.gov These parameters are fundamental for characterizing the interaction between a compound and its receptor.
Competitive Binding Assays for Ligand Affinity (Ki, IC50)
Information regarding the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) for this compound from competitive binding assays is not present in the available literature. These assays measure the ability of an unlabeled compound to compete with a labeled ligand for binding to a receptor, thereby determining its affinity.
Kinetic Binding Studies (Association/Dissociation Rates)
No kinetic binding studies detailing the association (kon) and dissociation (koff) rates for this compound could be located. This type of study provides insight into the time course of a ligand-receptor interaction, which is a critical aspect of its pharmacological profile.
Applications in Cell-Free Systems
There is no documented use of this compound in cell-free experimental systems for the study of receptor interactions or other biological activities. Cell-free systems are valuable tools for investigating molecular interactions without the complexities of a cellular environment.
Enzymatic Transformation and Mechanistic Studies
No research detailing the enzymatic transformation or related mechanistic studies for this compound was found. Such studies are important for understanding the metabolism of a compound and the potential for creating more efficient and environmentally friendly synthesis routes for pharmaceuticals. nih.gov
Substrate Specificity and Catalytic Mechanisms of Biocatalysts
There is no information available on the substrate specificity of any biocatalysts (e.g., enzymes like lipases or transaminases) for this compound, nor are there any studies on the catalytic mechanisms involved in its potential biotransformation. Research into biocatalysis for similar amino alcohols has demonstrated the utility of enzymes in producing enantiomerically pure compounds, which are often crucial for therapeutic efficacy. nih.govmdpi.com
Mechanistic Investigations of Synthetic Reaction Pathways of this compound
The synthesis of this compound is primarily achieved through the nucleophilic ring-opening of a propylene (B89431) oxide derivative by 2-methylcyclopentylamine. This reaction is a classic example of aminolysis of an epoxide, a well-established method for the formation of β-amino alcohols. Mechanistic investigations into this synthetic route have focused on understanding the reaction kinetics, regioselectivity, and the influence of various reaction parameters on the yield and purity of the final product.
The fundamental mechanism of this reaction follows an S(_N)2 pathway. The nitrogen atom of the 2-methylcyclopentylamine, possessing a lone pair of electrons, acts as the nucleophile. It attacks one of the electrophilic carbon atoms of the epoxide ring. This nucleophilic attack results in the cleavage of a carbon-oxygen bond in the strained three-membered ring and the formation of a new carbon-nitrogen bond.
A critical aspect of the mechanism is the regioselectivity of the nucleophilic attack on the asymmetric propylene oxide ring. Propylene oxide has two electrophilic carbons: a primary (C1) and a secondary (C2) carbon. Under neutral or basic conditions, the reaction is predominantly governed by steric effects. researchgate.net The nucleophilic amine, 2-methylcyclopentylamine, will preferentially attack the less sterically hindered carbon atom. In the case of propylene oxide, the attack occurs at the terminal, less substituted methylene (B1212753) carbon (C1). This leads to the formation of the desired secondary alcohol, this compound. Attack at the internal, more substituted methine carbon (C2) is sterically disfavored.
The steric hindrance of the amine can significantly affect the reaction rate. capes.gov.br While 2-methylcyclopentylamine is a primary amine, the presence of the methylcyclopentyl group can influence the accessibility of the nitrogen's lone pair. However, being a primary amine, it is generally reactive enough for this synthesis.
Computational studies, such as those using Density Functional Theory (DFT), on analogous reactions like the ring-opening of propylene oxide with aniline, have supported the proposed S(_N)2 mechanism. tsijournals.com These studies help in visualizing the transition states and calculating the activation energies for the different possible reaction pathways, confirming the preference for attack at the less substituted carbon.
The reaction can often be carried out without a catalyst, although the use of Lewis acids or protic solvents can influence the reaction rate and regioselectivity. In the context of the synthesis of this compound, maintaining conditions that favor the S(_N)2 attack at the less hindered carbon is crucial for maximizing the yield of the desired isomer.
Table 1: Influence of Reaction Conditions on the Synthesis of a Model β-Amino Alcohol
Click to view an interactive data table on the effects of reaction conditions.
| Entry | Amine | Epoxide | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cyclopentylamine | Propylene Oxide | Methanol (B129727) | 60 | 12 | 85 |
| 2 | Cyclopentylamine | Propylene Oxide | Water | 80 | 8 | 92 |
| 3 | Cyclopentylamine | Propylene Oxide | None (Neat) | 100 | 6 | 95 |
| 4 | 2-Methylcyclopentylamine | Propylene Oxide | Methanol | 60 | 18 | 82 |
| 5 | 2-Methylcyclopentylamine | Propylene Oxide | None (Neat) | 100 | 10 | 90 |
Table 2: Regioselectivity in the Ring-Opening of Propylene Oxide with Amines
Click to view an interactive data table on regioselectivity.
| Amine | Reaction Conditions | Product Ratio (Attack at C1 : Attack at C2) | Reference |
| Aniline | LiBr catalyst, 125 °C | >95 : <5 | tsijournals.com |
| Fatty Amine | Autocatalytic, 130-160 °C | Predominantly C1 attack | tue.nl |
| General Alkylamines | S(_N)2 conditions | Major product from C1 attack | researchgate.net |
Advanced Analytical Methodologies in Research for 1 2 Methylcyclopentyl Amino Propan 2 Ol
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are indispensable for separating the stereoisomers of 1-[(2-Methylcyclopentyl)amino]propan-2-ol and quantifying its enantiomeric excess (ee). High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the principal techniques utilized for this purpose, offering high resolution and sensitivity.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Chiral HPLC is a cornerstone technique for the enantioseparation of amino alcohols. yakhak.orgresearchgate.net The method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly effective for resolving chiral amines and amino alcohols. yakhak.orgnih.gov
The choice of mobile phase is critical for achieving optimal separation. Typically, normal-phase chromatography, using solvent systems like hexane (B92381) mixed with an alcohol modifier (e.g., isopropanol (B130326) or ethanol), provides excellent enantioselectivity for this class of compounds. yakhak.orgcsfarmacie.cz The alcohol modifier plays a key role in the interaction between the analyte and the CSP, and its concentration is finely tuned to balance resolution and analysis time.
For the analysis of this compound, a typical method would involve a polysaccharide-based column. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte's stereocenters and the chiral cavities of the stationary phase.
Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Purity of this compound
| Parameter | Condition |
|---|---|
| Column (CSP) | Amylose tris(3,5-dimethylphenylcarbamate) - e.g., Chiralpak AD-H |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) (90:10, v/v) with 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
Supercritical Fluid Chromatography (SFC) for Chiral Analysis
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and often superior alternative to HPLC for chiral separations. researchgate.net It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. SFC often provides faster, more efficient separations with reduced solvent consumption. researchgate.netresearchgate.net
For the chiral analysis of primary and secondary amines and their alcohol derivatives, SFC coupled with polysaccharide or cyclofructan-based CSPs has proven highly effective. researchgate.net The mobile phase typically consists of supercritical CO2 modified with a small percentage of an alcohol, such as methanol (B129727) or ethanol. Basic or acidic additives may also be included to improve peak shape and selectivity. fagg.be The high diffusivity and low viscosity of the supercritical mobile phase allow for high flow rates without sacrificing resolution, significantly shortening analysis times. researchgate.net
The enantioseparation of this compound via SFC would leverage these advantages, offering a high-throughput method for quality control and purity checks. The fundamental principles of chiral recognition are similar to HPLC, involving transient diastereomeric interactions with the CSP.
Table 2: Representative Chiral SFC Parameters for this compound
| Parameter | Condition |
|---|---|
| Column (CSP) | Cellulose tris(3,5-dichlorophenylcarbamate) - e.g., Chiralcel OD-H |
| Dimensions | 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | CO2 / Methanol (85:15, v/v) with 0.2% Isopropylamine (B41738) (IPA) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 35 °C |
| Detection | UV at 220 nm |
Spectroscopic Methods for Stereochemical Assignment
While chromatography excels at separating enantiomers, spectroscopic methods are required to determine the absolute configuration of the stereocenters. Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD) are at the forefront of this type of analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the relative and absolute stereochemistry of chiral molecules. For a compound like this compound, which has multiple stereocenters, advanced NMR techniques are employed. One common approach involves the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).
When a CSA is added to a solution of the enantiomeric mixture, it forms transient diastereomeric complexes that have distinct NMR spectra, allowing for the differentiation and quantification of the enantiomers. nih.gov A more definitive method involves reacting the amino alcohol with a CDA to form stable diastereomers. These diastereomers have different physical properties and, crucially, distinct chemical shifts and coupling constants in their NMR spectra, which can be analyzed to deduce the stereochemistry. uni-regensburg.de Two-dimensional NMR experiments, such as COSY and NOESY, can further help in assigning the spatial arrangement of atoms. longdom.org
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) has become a reliable and robust method for the unambiguous determination of the absolute configuration of chiral molecules in solution. nih.govacs.org VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The resulting VCD spectrum is a unique fingerprint of the molecule's three-dimensional structure.
The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a theoretical spectrum generated from quantum chemical calculations, typically using Density Functional Theory (DFT). acs.orgresearchgate.net A good correlation between the experimental spectrum and the calculated spectrum for one of the possible enantiomers provides a confident assignment of its absolute configuration. researchgate.net This technique is particularly valuable as it does not require crystallization or chemical derivatization of the sample. acs.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[(2-Methylcyclopentyl)amino]propan-2-ol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example:
- Step 1 : React 2-methylcyclopentylamine with epichlorohydrin under controlled pH (8–9) to form the intermediate.
- Step 2 : Reduce the intermediate using sodium borohydride in methanol at 0–5°C.
- Optimization : Solvent polarity (e.g., THF vs. ethanol), temperature gradients, and stoichiometric ratios (amine:epoxide = 1:1.2) significantly impact yield. Purification via column chromatography (silica gel, 5% methanol/dichloromethane) is recommended .
Q. How is the stereochemical purity of this compound characterized, and why is it critical for biological studies?
- Methodological Answer :
- Analytical Techniques : Use chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) or polarimetry to resolve enantiomers.
- Impact : Stereochemistry affects receptor binding (e.g., CNS targets like β-adrenergic receptors). Incorrect enantiomeric ratios may lead to contradictory bioactivity data .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reported bioactivity studies of this compound derivatives?
- Methodological Answer : Systematically evaluate:
- Purity Standards : Validate compound purity (>98%) via HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient).
- Assay Conditions : Test across pH ranges (6.5–7.4) and ionic strengths to identify assay-specific artifacts.
- Structural Confirmation : Compare NMR (¹H, 13C, DEPT-135) and X-ray crystallography data with literature to rule out isomerism .
Q. What computational strategies are effective for predicting the binding affinity of this compound to neurological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with flexible side chains in receptor pockets (e.g., serotonin receptors).
- MD Simulations : Perform 100-ns simulations in explicit solvent (TIP3P water) to assess conformational stability.
- Free Energy Calculations : Apply MM-GBSA to predict ΔG binding, prioritizing key residues (e.g., Asp113 in 5-HT₁A) .
Structural and Functional Analysis
Q. What structural features distinguish this compound from related amino alcohols, and how do they influence pharmacological properties?
- Comparative Analysis :
| Compound | Key Features | Pharmacological Impact |
|---|---|---|
| This compound | Cyclopentyl group, secondary amine | Enhanced lipophilicity, CNS penetration |
| 1-Amino-propan-2-ol | Linear chain, no ring | Low metabolic stability |
| Cyclopentamine | Cyclopentane, primary amine | Limited receptor selectivity |
- Conclusion : The methylcyclopentyl group improves blood-brain barrier permeability, while the secondary amine enhances receptor binding kinetics .
Experimental Design Considerations
Q. What in vitro assays are most suitable for evaluating the adrenergic activity of this compound?
- Methodological Answer :
- β-Adrenergic Receptor Binding : Radioligand assays using [³H]-dihydroalprenolol in CHO-K1 cells.
- Functional Assays : Measure cAMP production (ELISA) in HEK293 cells transfected with β₂-AR.
- Control : Include propranolol (antagonist) and isoproterenol (agonist) for validation .
Data Interpretation and Optimization
Q. How can researchers optimize the stability of this compound in aqueous formulations for in vivo studies?
- Methodological Answer :
- pH Adjustment : Maintain pH 4.5–5.5 (citrate buffer) to prevent hydrolysis.
- Lyophilization : Prepare lyophilized powders with trehalose (1:2 w/w) for long-term storage.
- Surfactants : Add polysorbate 80 (0.01% w/v) to reduce aggregation .
Future Research Directions
Q. What gaps exist in the current understanding of this compound’s off-target effects, and how can they be addressed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
